

Application Notes and Protocols: GNE-9605 In Vivo Experimental Protocol for Mice

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For Researchers, Scientists, and Drug Development Professionals

GNE-9605 is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research.[1] This document provides a detailed protocol for in vivo experiments in mice using **GNE-9605**, including recommended animal models, dosing regimens, and endpoint analysis.

Data Presentation

Table 1: GNE-9605 In Vitro and In Vivo Properties

Parameter	Value	Species	Reference
Target	Leucine-rich repeat kinase 2 (LRRK2)	-	[1][2][3][4]
IC50 (cellular)	18.7 nM	-	[1]
K _i (biochemical)	2.0 nM	-	[2]
Oral Bioavailability	90%	Rat	[1][2][5][6]
Plasma Clearance	26 mL/min/kg	Rat	[1][2][5][6]
Brain Penetration	Yes	Higher species	[3][5][7][8]



Table 2: Recommended Dosing for In Vivo Mouse

Studies

Route of Administrat ion	Dosage Range	Frequency	Vehicle	Purpose	Reference
Intraperitonea I (i.p.)	10 - 50 mg/kg	Single dose	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Target engagement, pharmacodyn amics	[1][2][5][6]
Oral (p.o.)	1 mg/kg	Single dose	See formulation protocol	Pharmacokin etics, bioavailability	[1]
Intravenous (i.v.)	0.5 mg/kg	Single dose	See formulation protocol	Pharmacokin etics	[1]

Experimental Protocols Animal Model

For studying the in vivo effects of **GNE-9605** on its target, LRRK2, the recommended animal model is a BAC (Bacterial Artificial Chromosome) transgenic mouse expressing human LRRK2. [1][2][5][6][7] Often, these models carry a pathogenic mutation such as G2019S, which increases the kinase activity of LRRK2 and is relevant to Parkinson's disease.[2][5][6][7]

Formulation of GNE-9605

For Intraperitoneal and Intravenous Administration:

A common vehicle for **GNE-9605** is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

- Stock Solution: Prepare a stock solution of GNE-9605 in DMSO.
- Working Solution:



- $\circ~$ To prepare a 1 mg/mL working solution, take 100 μL of a 10 mg/mL stock solution in DMSO.
- Add 400 μL of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to reach a final volume of 1 mL.

For Oral Administration and Longer-Term Studies:

For studies involving oral gavage or repeated dosing over a longer period, a corn oil-based formulation can be used.[1]

- Stock Solution: Prepare a stock solution of GNE-9605 in DMSO.
- Working Solution:
 - $\circ~$ To prepare a 1 mg/mL working solution, take 100 μL of a 10 mg/mL stock solution in DMSO.
 - Add 900 μL of corn oil and mix thoroughly.

Dosing and Administration

- Intraperitoneal (i.p.) Injection: For pharmacodynamic studies to assess target engagement, a single dose of 10 or 50 mg/kg can be administered.[1][2][5][6]
- Oral Gavage (p.o.): For pharmacokinetic and bioavailability studies, a single dose of 1 mg/kg can be administered.[1]
- Intravenous (i.v.) Injection: For pharmacokinetic analysis, a single dose of 0.5 mg/kg can be administered via the tail vein.[1]

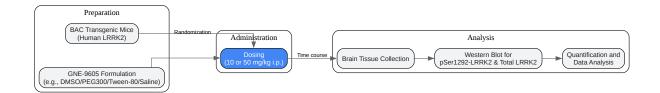
Endpoint Analysis

The primary endpoint to confirm the in vivo activity of **GNE-9605** is the inhibition of LRRK2 autophosphorylation at Serine 1292 (pSer1292-LRRK2).[1]



- Tissue Collection: At a predetermined time point after GNE-9605 administration (e.g., 1-4 hours), mice are euthanized, and brain tissue is rapidly dissected and flash-frozen in liquid nitrogen.
- Western Blot Analysis:
 - Homogenize the brain tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
 - Determine the total protein concentration of the lysates.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2.
 - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
 - Quantify the band intensities and express the level of pSer1292-LRRK2 relative to total LRRK2.

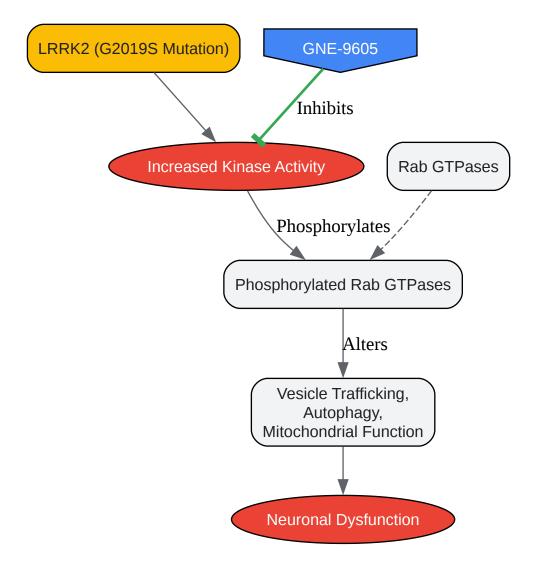
Visualizations



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Caption: Experimental workflow for in vivo testing of **GNE-9605** in mice.





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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-9605.

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